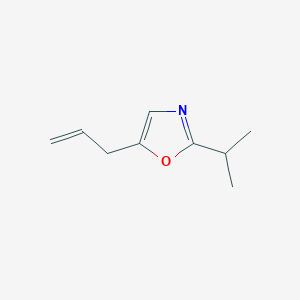

5-Allyl-2-isopropyloxazole

Description

Structure

3D Structure

Properties

CAS No. |

136386-20-4 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-propan-2-yl-5-prop-2-enyl-1,3-oxazole |

InChI |

InChI=1S/C9H13NO/c1-4-5-8-6-10-9(11-8)7(2)3/h4,6-7H,1,5H2,2-3H3 |

InChI Key |

XYAPBMCQYMGHJW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC=C(O1)CC=C |

Canonical SMILES |

CC(C)C1=NC=C(O1)CC=C |

Synonyms |

Oxazole, 2-(1-methylethyl)-5-(2-propenyl)- (9CI) |

Origin of Product |

United States |

Synthetic Strategies for 5 Allyl 2 Isopropyloxazole

Established Methodologies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring can be achieved through a variety of reliable methods, including cycloaddition reactions, cyclization/condensation strategies, and multi-component reactions. These approaches offer different advantages in terms of substrate scope, efficiency, and scalability.

[3+2] Cycloaddition Approaches for Oxazole Formation

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings like oxazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the heterocyclic core in a concerted or stepwise manner.

The Van Leusen oxazole synthesis is a well-established and widely used method for preparing 5-substituted oxazoles. This reaction typically involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). The reaction proceeds through the formation of an intermediate oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.

For the synthesis of 5-Allyl-2-isopropyloxazole, a variation of the Van Leusen synthesis would be required. The standard Van Leusen reaction yields a 5-substituted oxazole where the substituent comes from the aldehyde. To obtain a 2,5-disubstituted oxazole, modifications to the starting materials are necessary. One potential approach involves using an appropriately substituted isocyanide reagent in conjunction with an aldehyde.

Recent advancements in the Van Leusen reaction have expanded its scope, including the use of microwave assistance to accelerate the reaction and improve yields. Additionally, one-pot variations have been developed to synthesize 4,5-disubstituted oxazoles using TosMIC, various aldehydes, and aliphatic halides in ionic liquids.

Table 1: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description |

| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) or its variants. |

| Key Intermediate | Oxazoline. |

| Product | Typically 5-substituted oxazoles. |

| Conditions | Basic conditions are generally required. |

Another powerful [3+2] cycloaddition strategy for oxazole synthesis involves the reaction of nitrile oxides with alkynes. Nitrile oxides, which are 1,3-dipoles, react with the carbon-carbon triple bond of an alkyne to form the isoxazole (B147169) ring, a constitutional isomer of oxazole. However, under specific conditions or with particular starting materials, this methodology can be adapted for oxazole synthesis.

The regioselectivity of the cycloaddition is a critical factor and can often be controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. While this method is more commonly used for isoxazole synthesis, certain protocols allow for the formation of oxazoles. For instance, a copper-catalyzed [3 + 2] cycloaddition of alkynes with nitrile oxides generated in situ can lead to isoxazoles in a highly regioselective manner. Further research into catalyst systems and reaction conditions could potentially steer the reaction towards oxazole formation.

Cyclization and Condensation Reactions for Heterocycle Assembly

The construction of the oxazole ring can also be achieved through the cyclization and condensation of acyclic precursors. These methods involve the formation of one or more bonds to close the ring and often involve the removal of a small molecule like water.

One of the classical methods is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. Another related method is the Fischer oxazole synthesis, which utilizes the reaction of cyanohydrins with aldehydes. More contemporary methods include the cycloisomerization of propargylic amides, which can be catalyzed by various transition metals or even silica (B1680970) gel under mild conditions.

Rapid and Scalable Synthesis Methods from Carboxylic Acids

Recent developments have focused on creating more efficient and scalable routes to oxazoles, particularly from readily available starting materials like carboxylic acids. A notable method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent. This process proceeds through an in situ generated acylpyridinium salt that is then trapped by an isocyanoacetate or tosylmethyl isocyanide. This approach offers a broad substrate scope and good functional group tolerance, making it attractive for larger-scale production.

Another innovative approach is the electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids with isocyanides. This method is advantageous as it avoids the use of transition metals and toxic oxidants, aligning with the principles of green chemistry.

Table 2: Comparison of Modern Oxazole Syntheses from Carboxylic Acids

| Method | Key Reagents | Advantages |

| Triflylpyridinium-mediated | Carboxylic acid, triflylpyridinium reagent, isocyanide | Rapid, scalable, broad scope, good functional group tolerance. |

| Electrochemical [3+2] Cycloaddition | Carboxylic acid, isocyanide, phosphine (B1218219) mediator | Green, sustainable, avoids transition metals and toxic oxidants. |

| Photoinduced [3+2] Cycloaddition | Carboxylic acid, isocyanide, phosphine mediator | Utilizes visible light, mild conditions. |

Multi-component Reaction Strategies for Oxazole Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most of the atoms from the reactants. MCRs are particularly valuable for generating libraries of diverse compounds for applications in medicinal chemistry and drug discovery.

Several MCRs have been developed for the synthesis of substituted oxazoles. For example, a gold-catalyzed three-component domino reaction can generate trisubstituted oxazoles from imines, alkynes, and acid chlorides. Another approach involves a visible-light-induced three-component reaction for the construction of 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. These methods offer high efficiency and broad substrate scope for creating diverse oxazole derivatives.

Methodologies for Stereoselective Introduction of Allyl and Isopropyl Moieties

The precise placement of the allyl and isopropyl groups at the C5 and C2 positions, respectively, is crucial. Several methodologies can be employed to achieve this stereoselectively.

Incorporation of Allyl Precursors into Oxazole Ring-Forming Reactions

One effective strategy involves incorporating the allyl group into one of the starting materials for the oxazole ring synthesis. For instance, N-allylamides can serve as precursors. Oxidative cyclization of N-allylamides using reagents like (diacetoxyiodo)benzene (B116549) can lead to the formation of oxazoline intermediates, which can then be oxidized to the corresponding oxazole. nsf.gov The choice of reagents and reaction conditions is critical to control the regioselectivity of the cyclization.

Another approach is the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols. acs.orgresearchgate.net In this method, a catalyst, such as Zn(OTf)₂, facilitates both the formation of the oxazole ring from the propargyl amide and the subsequent introduction of the allyl group from the allylic alcohol. acs.orgresearchgate.net The presence of a carbonyl group adjacent to the amine in the precursor is vital for the cyclization to proceed. researchgate.net

Furthermore, the synthesis of oxazoles can be achieved through a photoinduced [3+2] cycloaddition of carbenes and nitriles. nih.gov By using an appropriate diazo compound to generate an allyl-containing carbene, it can react with a nitrile to form the desired 5-allyl-substituted oxazole. nih.gov This method is notable for not requiring metal catalysis. nih.gov

Alkylation Strategies for Introducing Allyl Substituents on Pre-formed Oxazoles

Alternatively, the allyl group can be introduced onto a pre-existing oxazole ring. This is typically achieved through alkylation reactions. For example, 5H-oxazole-4-ones can be alkylated with allylic bromides to introduce the allyl group. researchgate.net

Palladium-catalyzed C-H bond activation offers a direct method for the C5-alkylation of oxazoles. rsc.org Using an appropriate palladium catalyst and an alkylating agent like an alkylboronic acid, the C-H bond at the 5-position of the oxazole can be selectively functionalized with an allyl group. rsc.org This approach is particularly useful for late-stage functionalization of oxazole-containing molecules. rsc.org

Use of Isopropyl-Containing Building Blocks for 2-Substitution

The isopropyl group at the 2-position can be introduced by using a building block that already contains this moiety. One common method is the reaction of an appropriate precursor with isobutyric anhydride (B1165640) or a related isobutyryl derivative. For example, the synthesis of ethyl 5-(isopropyl)oxazole-4-carboxylate has been achieved through a [3+2] cyclization reaction using ethyl isocyanoacetate and isobutyric anhydride. nih.gov

Another approach involves the use of O-isopropyl formimidate in a classic Cornforth synthesis, which proceeds through an ethyl oxazole-4-carboxylate intermediate. researchgate.net Additionally, the synthesis of 2-(N-butylisobutyramido)-4-isopropyloxazole has been documented, indicating the use of isobutyramido-containing precursors. google.com The synthesis of oxazole isopropyl amino ester building blocks has also been described, which can then be used in further synthetic steps. nih.gov

| Starting Material/Reagent | Reaction Type | Resulting Structure Fragment |

| Isobutyric anhydride | [3+2] Cyclization | 2-Isopropyloxazole (B2410333) |

| O-Isopropyl formimidate | Cornforth Synthesis | 2-Isopropyloxazole |

| Isobutyramide derivative | Cyclization | 2-Isopropyloxazole |

Palladium-Catalyzed Amination for Isopropyl-Containing Oxazoline Ligands

While primarily focused on the synthesis of chiral ligands for asymmetric catalysis, the methodology of palladium-catalyzed amination is relevant for the construction of the 2-isopropyl-substituted oxazoline ring, a direct precursor to the oxazole. This method involves the reaction of chiral oxazolines with primary amines or amides in the presence of a palladium catalyst. researchgate.net This approach has been used to synthesize a variety of chiral beta-diketiminato-type ligands containing an oxazoline moiety with substituents like isopropyl groups. researchgate.net The resulting oxazoline can then be oxidized to the corresponding oxazole.

Solid-Phase Synthesis and Flow Chemistry Approaches for Substituted Oxazoles

Modern synthetic techniques like solid-phase synthesis and flow chemistry offer efficient and automatable routes to substituted oxazoles. acs.orgacs.org

Solid-Phase Synthesis:

Solid-phase synthesis is a powerful tool for generating libraries of substituted oxazoles. researchgate.net In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out. nih.govnih.gov The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

One strategy involves linking a 5-(hydroxymethyl)oxazole scaffold to a solid phase and then diversifying the side chain through various reactions. acs.orgresearchgate.net For instance, a resin-bound α-diazo-β-ketoester can undergo rhodium-catalyzed decomposition in the presence of a primary amide, followed by cyclodehydration to yield a resin-bound 2,5-disubstituted oxazole. researchgate.net Another method utilizes a traceless solid-phase synthesis via a Robinson-Gabriel reaction of a solid-supported α-acylamino ketone. nih.gov

Flow Chemistry:

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers advantages in terms of reaction control, safety, and scalability. acs.org Fully automated continuous flow reactors have been developed for the synthesis of 4,5-disubstituted oxazoles. acs.org These systems allow for rapid optimization of reaction parameters and can produce gram quantities of material. acs.org

For example, a two-step flow process can be used where β-hydroxy amides are first converted to oxazolines, which are then oxidized to oxazoles using an immobilized reagent like manganese dioxide (MnO₂). rsc.org Flow chemistry has also been merged with photolysis for the synthesis of oxazoles from diazo compounds and nitriles, enabling the scaling up of the reaction. nih.gov

| Technique | Key Features | Application to Substituted Oxazoles |

| Solid-Phase Synthesis | Reactants attached to a solid support, simplified purification, amenable to library synthesis. acs.orgresearchgate.netnih.govnih.gov | Synthesis of diverse 5-substituted oxazoles and 2,5-disubstituted oxazoles. acs.orgresearchgate.net |

| Flow Chemistry | Continuous reaction stream, precise control over parameters, enhanced safety and scalability. acs.orgrsc.org | Automated synthesis of 4,5-disubstituted oxazoles, scalable production. nih.govacs.org |

Reactivity and Mechanistic Investigations of 5 Allyl 2 Isopropyloxazole

Fundamental Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is less pronounced than that of thiazoles, and it is considered an electron-deficient ring system. wikipedia.org This electronic nature governs its reactivity towards various reagents. The oxazole is a weak base, with the conjugate acid having a pKa of 0.8. wikipedia.org

Electrophilic and Nucleophilic Reactivity of the Oxazole Core

Electrophilic Reactivity: Due to the electron-withdrawing nature of the heteroatoms, the oxazole ring is generally deactivated towards electrophilic aromatic substitution. pharmaguideline.comfirsthope.co.in Such reactions are difficult unless the ring is activated by the presence of electron-donating substituents. pharmaguideline.comsemanticscholar.org When substitution does occur, the regioselectivity is generally C5 > C4 > C2. pharmaguideline.com For 5-allyl-2-isopropyloxazole, the C5 position is already substituted, suggesting that electrophilic attack would preferentially occur at C4. Protonation and alkylation occur at the nitrogen atom (N3). pharmaguideline.com

Nucleophilic Reactivity: Nucleophilic substitution reactions on the oxazole ring are uncommon but can occur if a good leaving group is present, particularly at the C2 position. wikipedia.orgpharmaguideline.comcutm.ac.in The C2 position is the most electron-deficient and therefore most susceptible to nucleophilic attack. pharmaguideline.com However, in many cases, nucleophilic attack leads to ring cleavage rather than substitution. pharmaguideline.com

One of the most significant reactions involving nucleophilic attack is deprotonation (metallation). The hydrogen atoms on the oxazole ring exhibit acidity in the order C2 > C5 > C4. semanticscholar.org The C2 proton is the most acidic and can be removed by a strong base like n-butyllithium (n-BuLi). firsthope.co.in The resulting 2-lithiooxazole can react with various electrophiles, although it may be unstable and exist in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgpharmaguideline.comcutm.ac.in

Table 1: Summary of Oxazole Core Reactivity

| Reaction Type | Position of Reactivity | General Observations | Reference |

|---|---|---|---|

| Electrophilic Substitution | C5 > C4 > C2 | Difficult unless activated by electron-donating groups. | pharmaguideline.com |

| Nucleophilic Substitution | C2 | Uncommon; requires a good leaving group. Often results in ring opening. | wikipedia.orgpharmaguideline.com |

| Protonation / N-Alkylation | N3 | Acts as a weak base. | wikipedia.orgpharmaguideline.com |

| Deprotonation (Lithiation) | C2 | Most acidic proton; forms 2-lithiooxazole. | firsthope.co.insemanticscholar.org |

Ring Transformations and Cycloreversion Reactions

The oxazole ring can serve as a versatile precursor for the synthesis of other cyclic and acyclic structures through various transformations.

Cycloaddition Reactions: Oxazoles can function as dienes in [4+2] Diels-Alder reactions, particularly with electron-deficient dienophiles. firsthope.co.insemanticscholar.org This reaction typically leads to the formation of a bicyclic intermediate which can then eliminate the oxygen bridge to yield pyridine (B92270) derivatives. wikipedia.orgpharmaguideline.com The presence of electron-donating substituents on the oxazole ring facilitates this cycloaddition. pharmaguideline.com Conversely, activation of the oxazole nitrogen with a Lewis or Brønsted acid can promote an inverse-electron-demand Diels-Alder reaction where the oxazole acts as an electron-deficient diene. acs.orgnih.govacs.org Intramolecular Diels-Alder reactions of oxazoles (IMDAO) have also been utilized in the synthesis of complex natural products. thieme-connect.com

Ring-Opening Reactions: Under strong acidic or basic conditions, or upon nucleophilic attack, the oxazole ring can undergo cleavage. pharmaguideline.comfirsthope.co.in For instance, treatment with ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles. pharmaguideline.com Base-induced deprotonation at C2 can also lead to a reversible ring-opening to an isonitrile intermediate. wikipedia.orgcutm.ac.in Additionally, oxidative cleavage of the ring can be achieved with reagents like potassium permanganate (B83412) or ozone. pharmaguideline.com Recent studies have also explored skeletal rearrangements of oxazoles into larger or different ring systems, such as azepines and pyrroles, through electrocyclization processes. nih.gov

Chemical Transformations of the Allyl Substituent

The allyl group at the C5 position of the oxazole ring is a reactive handle that can participate in a variety of transformations, most notably pericyclic reactions such as sigmatropic rearrangements. These reactions are powerful tools for forming new carbon-carbon bonds and controlling stereochemistry.

Allylic Shifts and Migrations

Allylic rearrangements involve the shift of a double bond within a three-carbon allyl system and are a key feature of the reactivity of this compound. These transformations can be initiated by anionic, electrophilic, or nucleophilic pathways.

While specific studies on anionic rearrangements of this compound are not extensively documented, valuable insights can be drawn from analogous systems, such as N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides. Research on these related compounds has revealed unexpected rearrangement pathways initiated by strong bases like lithium bis(trimethylsilyl)amide (LiHMDS).

In a studied rearrangement of an N-allyl-dihydrooxazole, the reaction resulted in a net 1,3-migration of the N-allyl group. chem-station.comresearchgate.net This transformation is significant as it leads to the formation of a sterically congested aza-quaternary carbon center. chem-station.comresearchgate.net The proposed mechanism for this type of rearrangement suggests a process that is distinct from a standard researchgate.netresearchgate.net-sigmatropic aza-Claisen rearrangement. Both cyclic and acyclic substrates have been shown to undergo this transformation, yielding products in moderate to high yields with high stereoselectivity. chem-station.com The anionic aza-Claisen rearrangement (ACR) is generally less explored than its cationic counterparts, potentially due to a higher activation energy. chem-station.com However, the involvement of neighboring functional groups can provide a pathway to accelerate the reaction. chem-station.com

Table 1: Conditions for Anionic Rearrangement of an Allyl-Substituted Dihydrooxazole Derivative

| Entry | Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide | LiHMDS | Benzene | RT | 95 |

| 2 | N-crotyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide | LiHMDS | THF | RT | 88 |

| 3 | N-cinnamyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide | LiHMDS | Toluene | RT | 92 |

This data is based on analogous dihydrooxazole systems and is presented to illustrate the general conditions for such rearrangements.

The allyl group in this compound is susceptible to both electrophilic and nucleophilic allylic rearrangements, often proceeding through S_N1' or S_N2' mechanisms. chemrxiv.org These reactions involve a substitution at the γ-carbon of the allyl system, accompanied by a shift of the double bond.

Nucleophilic Allylic Rearrangements: In a typical nucleophilic substitution, a nucleophile attacks the allylic system. chemrxiv.org The reaction can proceed via two main pathways:

S_N2' Substitution : A strong nucleophile can attack the γ-carbon of the allyl group in a concerted step, displacing a leaving group from the α-carbon. This is more likely when the allyl compound is unhindered. chemrxiv.org

S_N1' Substitution : Under conditions favoring a carbocation intermediate (e.g., with a good leaving group and ionizing solvent), the intermediate allyl cation can be attacked by a nucleophile at either the α or γ position, leading to a mixture of products. chemrxiv.orgnih.gov

For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating product formation from attack at both ends of the allylic carbocation. vander-lingen.nl Allylic shifts tend to become the dominant pathway when there is significant steric hindrance at the α-position, which would be the carbon attached to the oxazole ring in the case of a derivative of the target molecule. vander-lingen.nl

Electrophilic Allylic Rearrangements: These shifts can be catalyzed by various transition metals that coordinate to the allyl ligand. vander-lingen.nl For instance, palladium-catalyzed rearrangements are well-established. vander-lingen.nl In such a process, an electrophile effectively adds to one end of the allyl system while a proton is removed from the other, facilitated by the metal catalyst.

Functionalization of the Alkene Moiety (e.g., Hydration, Halogenation, Cycloadditions)

The terminal double bond of the allyl group is a site of rich chemical reactivity, allowing for a variety of functionalization reactions.

Hydration : The addition of water across the double bond can be achieved through standard methods. Hydroboration-oxidation is a common method that results in the anti-Markovnikov addition of water, yielding the terminal alcohol, 3-(2-isopropyloxazol-5-yl)propan-1-ol. This two-step process involves the syn-addition of a borane (B79455) reagent across the alkene, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org The reaction proceeds without skeletal rearrangement. libretexts.org

Halogenation : The allyl group readily undergoes electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion. This typically results in the formation of a 1,2-dihalo derivative, such as 5-(2,3-dibromopropyl)-2-isopropyloxazole.

Cycloadditions : The alkene of the allyl group can act as a dienophile in [4+2] Diels-Alder cycloadditions. libretexts.orglibretexts.orgwikipedia.org When reacted with a conjugated diene, it forms a six-membered ring. The reactivity of the allyl group as a dienophile is enhanced if the oxazole ring is substituted with electron-withdrawing groups, though the alkyl groups present in this compound are electron-donating.

Ozonolysis : Cleavage of the double bond can be accomplished through ozonolysis. rsc.org This reaction involves treating the compound with ozone (O₃) followed by a workup step. A reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield an aldehyde, (2-isopropyloxazol-5-yl)acetaldehyde, and formaldehyde.

Oxidation at the Allylic Position

The allylic C-H bonds (the CH₂ group attached directly to the oxazole ring) are susceptible to oxidation. The Kharasch-Sosnovsky reaction is a well-established method for the allylic oxidation of alkenes using a copper catalyst and a perester, such as tert-butyl perbenzoate. chem-station.comvander-lingen.nl This reaction typically proceeds via a radical mechanism. chem-station.com

Application of these conditions to this compound would be expected to yield an allylic ester, such as 1-(2-isopropyloxazol-5-yl)prop-2-en-1-yl benzoate. The mechanism is thought to involve the formation of a copper(II) species and a t-butyloxy radical, which abstracts a hydrogen atom from the allylic position. vander-lingen.nl The resulting allyl radical then combines with the copper species to form a copper(III) intermediate, which undergoes reductive elimination to give the final product and regenerate the copper(I) catalyst. vander-lingen.nl Asymmetric versions of this reaction have been developed using chiral ligands, which can induce enantioselectivity in the C-O bond formation. chem-station.comnih.gov

Table 2: Representative Conditions for Kharasch-Sosnovsky Oxidation

| Substrate | Oxidant | Catalyst | Solvent | Product | Yield (%) |

| Cyclohexene | t-Butyl perbenzoate | CuBr | Benzene | (Cyclohex-2-en-1-yl) benzoate | ~80 |

| Cyclopentene | t-Butyl perbenzoate | Cu(I)OTf / Bis(oxazoline) ligand | Acetone | (S)-(Cyclopent-2-en-1-yl) benzoate | 65 (81% ee) |

| Cycloheptene | t-Butyl perbenzoate | Cu(I)OTf / Bis(oxazoline) ligand | Acetone | (S)-(Cyclohept-2-en-1-yl) benzoate | 55 (84% ee) |

Data from analogous cycloalkene systems illustrates typical reaction conditions and outcomes. chem-station.com

Chemical Transformations of the Isopropyl Substituent

Influence of Isopropyl Steric and Electronic Effects on Oxazole Reactivity

Electronic Effects : As an alkyl group, the isopropyl substituent is electron-donating through an inductive effect (+I). This effect increases the electron density of the oxazole ring compared to an unsubstituted oxazole. This enhanced electron density can influence the regioselectivity of electrophilic aromatic substitution (which typically occurs at C5, but is already substituted in this case) and can affect the oxazole ring's participation as a diene in Diels-Alder reactions. Generally, electron-donating groups facilitate the participation of the oxazole as a diene.

Steric Effects : The isopropyl group is sterically bulkier than a methyl or ethyl group. This steric hindrance can impede reactions at adjacent positions, namely the nitrogen atom at position 3 and the C2 carbon itself. For instance, nucleophilic attack at C2, which is already electronically disfavored due to the electron-donating nature of the isopropyl group, would be further hindered by the physical bulk of the substituent. Similarly, coordination of a Lewis acid or an alkylating agent to the adjacent nitrogen atom could be sterically hindered. This interplay between steric and electronic factors is crucial in determining the outcome of chemical transformations involving the oxazole ring. researchgate.net

The isopropyl group itself is relatively unreactive. Transformations would likely require harsh, free-radical conditions, which could also affect the allyl group or the oxazole ring.

Selective Derivatization of the Isopropyl Moiety

The isopropyl group, a saturated alkyl substituent, is generally less reactive than the allyl group or the oxazole ring itself. Derivatization would likely require forcing conditions or highly reactive reagents. Potential, though currently undocumented, transformations could involve free-radical halogenation at the tertiary carbon, followed by nucleophilic substitution. However, achieving selectivity without affecting the more reactive allyl and oxazole functionalities would be a significant synthetic challenge. No specific methods for the selective derivatization of the isopropyl moiety on this particular oxazole have been reported in the scientific literature.

Regioselectivity and Stereoselectivity in the Reactivity of this compound

The presence of both an allyl group and a substituted oxazole ring raises questions of regioselectivity and stereoselectivity in various potential reactions.

Regioselectivity:

Electrophilic Addition to the Allyl Group: Reactions such as hydrohalogenation or hydration would be expected to proceed with Markovnikov or anti-Markovnikov selectivity depending on the reagents and conditions used. The electronic nature of the 2-isopropyloxazole (B2410333) substituent would influence the regiochemical outcome.

Cycloaddition Reactions: The allyl group can participate in [3+2] or Diels-Alder cycloadditions. The regioselectivity of these reactions would be governed by the electronic and steric properties of both the dienophile/dipole and the allyl group, which is in turn influenced by the attached oxazole ring.

Reactions involving the Oxazole Ring: The oxazole ring itself can undergo various reactions, including lithiation followed by electrophilic quench. The position of such reactions would be directed by the existing substituents.

Stereoselectivity:

Reactions at the Allylic Position: Any reaction creating a new stereocenter at the allylic position could potentially be controlled to favor one stereoisomer over another, possibly through the use of chiral catalysts or reagents.

Diastereoselectivity in Cycloadditions: Cycloaddition reactions involving the allyl group could lead to the formation of multiple diastereomers. The facial selectivity would be influenced by the steric bulk of the adjacent isopropyl-substituted oxazole ring.

Currently, there are no published experimental studies that detail the regioselective or stereoselective outcomes of any specific reactions involving this compound.

Theoretical and Computational Analysis of Reaction Pathways

In the absence of experimental data, theoretical and computational methods would be invaluable for predicting the reactivity and mechanistic pathways of this compound.

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. irjweb.comdoaj.org For this compound, DFT calculations could be employed to:

Map the potential energy surfaces for various reactions, such as electrophilic additions or cycloadditions.

Locate and characterize the geometries and energies of transition states, providing insights into the activation barriers and reaction kinetics.

Calculate the relative energies of reactants, intermediates, and products to predict the thermodynamic feasibility of different reaction pathways.

A hypothetical DFT study could compare the activation energies for different regio- and stereoisomeric pathways, thereby predicting the most likely experimental outcomes. However, no such specific calculations for this compound have been found in the literature.

The electronic properties of the oxazole ring are crucial to understanding its reactivity. researchgate.netacs.org Computational analysis could provide:

Aromaticity Indices: Calculations such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) could quantify the aromatic character of the oxazole ring and how it is perturbed by the allyl and isopropyl substituents.

Electron Density Distribution: Analysis of the molecular orbitals (HOMO and LUMO) and electrostatic potential maps would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. irjweb.comdoaj.org

These computational insights would be fundamental to rationalizing the reactivity patterns of the molecule, but specific studies on this compound are not available.

The three-dimensional structure and conformational flexibility of this compound can significantly impact its reactivity and the stereochemical outcome of reactions. nih.govnih.govmdpi.com

Conformational Analysis: Computational methods can be used to identify the low-energy conformations of the molecule, particularly concerning the rotation around the bonds connecting the substituents to the oxazole ring.

Stereochemical Modeling: By modeling the approach of reagents to the different stable conformers, it would be possible to predict the favored stereochemical outcomes of reactions. For instance, the steric hindrance presented by the isopropyl group in a particular conformation could direct an incoming reagent to a specific face of the allyl double bond.

While general methodologies for such predictions are well-established, they have not been specifically applied to this compound in any published research.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 5-Allyl-2-isopropyloxazole, providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental map of the molecule's structure by identifying the number and type of chemically distinct protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the isopropyl group, the allyl group, and the single proton on the oxazole (B20620) ring. The isopropyl group's six equivalent methyl protons would appear as a doublet due to coupling with the single methine proton. This methine proton, in turn, would appear as a septet. The allyl group protons exhibit a more complex pattern: the methylene (B1212753) protons adjacent to the oxazole ring appear as a doublet, while the terminal vinyl protons give rise to two distinct signals (cis and trans to the CH group), each appearing as a doublet of doublets. The internal vinyl proton shows a complex multiplet due to coupling with both the adjacent methylene and terminal vinyl protons. The proton at the 4-position of the oxazole ring is expected to appear as a singlet, being chemically isolated from other protons.

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, nine distinct signals are anticipated. The carbons of the oxazole ring are expected at characteristic chemical shifts, with the C2 and C5 carbons (bearing the substituents) appearing further downfield than the C4 carbon. The carbons of the isopropyl and allyl groups will appear in the aliphatic and olefinic regions of the spectrum, respectively.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxazole-H4 | ~6.8 - 7.2 | s (singlet) | N/A |

| Allyl-CH₂ | ~3.3 - 3.5 | d (doublet) | ~6.0 - 7.0 |

| Allyl-CH | ~5.9 - 6.1 | m (multiplet) | - |

| Allyl-CH₂ (terminal, trans) | ~5.2 - 5.4 | dd (doublet of doublets) | ~17.0, ~1.5 |

| Allyl-CH₂ (terminal, cis) | ~5.0 - 5.2 | dd (doublet of doublets) | ~10.0, ~1.5 |

| Isopropyl-CH | ~3.0 - 3.2 | sept (septet) | ~6.5 - 7.5 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxazole-C2 | ~165 - 170 |

| Oxazole-C5 | ~150 - 155 |

| Oxazole-C4 | ~120 - 125 |

| Allyl-CH | ~132 - 136 |

| Allyl-CH₂ (terminal) | ~116 - 120 |

| Allyl-CH₂ | ~28 - 32 |

| Isopropyl-CH | ~26 - 30 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the isopropyl methine proton and the isopropyl methyl protons. It would also map the entire allyl spin system, showing cross-peaks connecting the allyl methylene protons to the internal vinyl proton, which in turn would show correlations to the two terminal vinyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.edunih.gov This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For example, the singlet at ~7.0 ppm in the ¹H spectrum would correlate with the carbon signal at ~122 ppm, confirming their assignment as the C4-H4 pair of the oxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different structural fragments. sdsu.edunih.gov Key HMBC correlations would include:

The isopropyl methine proton to the C2 carbon of the oxazole ring.

The allyl methylene protons to the C5 and C4 carbons of the oxazole ring.

The oxazole H4 proton to the C5 and C2 carbons, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for confirming stereochemistry and spatial arrangements. A key NOESY correlation would be expected between the isopropyl methine proton and the oxazole H4 proton, and between the allyl methylene protons and the oxazole H4 proton, confirming the proximity of these substituents to the ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which allows for the calculation of its exact elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. arabjchem.orgnih.gov For this compound (C₉H₁₃NO), HRMS analysis via ESI would provide a highly accurate mass measurement of the protonated molecular ion.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₉H₁₃NO + H]⁺ | 152.1070 |

This precise mass measurement is instrumental in confirming the elemental composition and distinguishing the compound from other isomers.

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The resulting fragmentation pattern provides valuable structural information.

For this compound, the primary fragmentation pathways would likely involve the cleavage of the substituent groups from the stable oxazole ring. nih.govnih.gov Key predicted fragmentation events include:

Loss of the isopropyl group: Cleavage of the C-C bond between the isopropyl group and the oxazole ring, leading to a loss of 43 Da (C₃H₇).

Loss of propene: A common fragmentation pathway for allyl-substituted compounds involves a rearrangement followed by the loss of propene (C₃H₆), a neutral loss of 42 Da. nih.govnih.gov

Loss of an allyl radical: Cleavage of the C-C bond between the allyl group and the oxazole ring, resulting in the loss of an allyl radical (·C₃H₅), a loss of 41 Da.

Oxazole ring cleavage: At higher collision energies, fragmentation of the heterocyclic ring itself may occur, leading to smaller characteristic ions.

Predicted Key Fragments in MS/MS of this compound ([M+H]⁺ = 152.1)

| m/z | Proposed Loss |

|---|---|

| 111.1 | Loss of C₃H₅ (allyl radical) |

| 110.1 | Loss of C₃H₆ (propene) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

For this compound, the spectra would be dominated by vibrations associated with the oxazole ring and the allyl and isopropyl substituents.

C-H Stretching: Vibrations for sp²-hybridized C-H bonds (on the oxazole ring and the vinyl part of the allyl group) are expected in the 3000-3100 cm⁻¹ region. The sp³-hybridized C-H bonds of the isopropyl and allyl methylene groups will show stretching vibrations in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to produce strong, characteristic bands in the 1500-1650 cm⁻¹ region. The C=C stretching of the allyl group would also appear in this region, typically around 1640 cm⁻¹.

C-O-C Stretching: The C-O-C stretching vibration of the oxazole ring typically appears as a strong band in the 1000-1250 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the vinyl C-H bonds of the allyl group are expected to be prominent in the 900-1000 cm⁻¹ region.

Predicted Key IR/Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3000 - 3100 | C-H stretch (sp², aromatic and vinyl) |

| 2850 - 3000 | C-H stretch (sp³, alkyl) |

| ~1640 | C=C stretch (allyl) |

| 1500 - 1650 | C=N and C=C stretch (oxazole ring) |

| 1000 - 1250 | C-O-C stretch (oxazole ring) |

The combination of these spectroscopic methods provides a robust and detailed characterization, allowing for the unequivocal structural elucidation of this compound.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions within the this compound molecule. The oxazole ring, being an aromatic heterocycle, constitutes the primary chromophore responsible for the absorption of ultraviolet light.

UV-Visible Spectroscopy: The absorption of UV radiation promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy anti-bonding orbitals (π). The UV-Visible spectrum of this compound is expected to show characteristic absorption bands in the UV region. Studies on various oxazole derivatives have shown that these compounds typically exhibit maximum absorption wavelengths (λmax) between 200 and 400 nm, arising from π → π transitions within the heterocyclic ring. iaea.orgscielo.brglobalresearchonline.net The exact position and intensity of these bands are influenced by the nature and position of substituents on the oxazole core. For this compound, the alkyl substituents (allyl and isopropyl) are anticipated to have a minor bathochromic (shift to longer wavelength) or hyperchromic (increase in intensity) effect compared to the unsubstituted oxazole parent compound.

Fluorescence Spectroscopy: Many oxazole derivatives are known to be fluorescent, meaning they re-emit absorbed energy as light of a longer wavelength. iaea.orgacs.orgnih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax from the excited singlet state (S1) back to the ground state (S0) via the emission of a photon. The resulting fluorescence spectrum is a plot of emission intensity versus wavelength. The capability of a molecule to fluoresce is closely linked to its molecular structure and the nature of its excited states. iaea.org Investigation into the fluorescence properties of this compound would provide data on its emission maximum, quantum yield, and fluorescence lifetime, which are valuable for understanding its photophysical behavior.

Illustrative Spectroscopic Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| λmax (Absorption) | ~250 nm | UV-Visible Spectroscopy |

| Molar Absorptivity (ε) | ~10,000 L·mol⁻¹·cm⁻¹ | UV-Visible Spectroscopy |

| λmax (Emission) | ~380 nm | Fluorescence Spectroscopy |

| Solvent | Ethanol | N/A |

Note: This table presents hypothetical, expected values for illustrative purposes, as specific experimental data for this compound is not publicly available.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. excillum.comwikipedia.org This technique involves irradiating a single crystal of the substance with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays contain precise information about the arrangement of electrons, and therefore atoms, within the crystal lattice. uq.edu.aurigaku.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its constitution and conformation in the solid state. The analysis yields a detailed model of the molecule, including precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals information about the crystal packing, including intermolecular interactions like van der Waals forces that dictate how the molecules arrange themselves in the unit cell. excillum.com While no crystal structure for this compound is currently deposited in public databases, the table below illustrates the type of data that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₃NO |

| Formula Weight | 151.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 14.1 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 882 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.14 g/cm³ |

| Final R-factor | < 0.05 |

Note: This table is a hypothetical representation of crystallographic data to illustrate the parameters determined by X-ray diffraction.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.govnih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. The retention time (tᵣ), the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., temperature program, column type, carrier gas flow rate).

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural information. rsc.org As each separated component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight, and the fragmentation pattern provides clues about its structure. clockss.orgscielo.brlibretexts.org For this compound, key fragments would likely arise from cleavage of the allyl and isopropyl side chains and fragmentation of the oxazole ring itself. clockss.org

Illustrative GC-MS Data for this compound

| Parameter | Description | Expected Result |

|---|---|---|

| Retention Time (tᵣ) | Time to elute from a standard non-polar GC column. | Compound-specific |

| Molecular Ion (M⁺) | Peak corresponding to the intact molecule's mass. | m/z 151 |

| Key Fragment 1 | Loss of a methyl group (-CH₃) from the isopropyl moiety. | m/z 136 |

| Key Fragment 2 | Loss of the allyl group (-C₃H₅). | m/z 110 |

| Key Fragment 3 | Cleavage of the isopropyl group (-C₃H₇). | m/z 108 |

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry and are presented for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture. mdpi.com It is particularly useful for compounds that are not sufficiently volatile for GC. In reversed-phase HPLC, a common mode for analyzing organic molecules, separation is based on the compound's polarity. sielc.com

Pairing HPLC with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, enhances its analytical power. A DAD acquires a full UV-Visible spectrum for the eluent at every point in the chromatogram. This has two major benefits:

Peak Purity Assessment: By comparing the UV-Vis spectra across a single chromatographic peak, one can determine if the peak corresponds to a single compound or co-eluting impurities.

Compound Identification: The acquired UV-Vis spectrum can be compared against a library or a known standard to confirm the identity of the compound. mdpi.com

This method is crucial for quality control, allowing for the accurate quantification of this compound and the detection of any potential impurities.

Chiral HPLC is a specialized form of liquid chromatography used to separate enantiomers—molecules that are non-superimposable mirror images of each other. wikipedia.org This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

However, it is critical to note that This compound is an achiral molecule . A molecule is considered chiral if it is not superimposable on its mirror image, which typically arises from the presence of a stereocenter (e.g., a carbon atom bonded to four different groups). libretexts.orgyoutube.comkhanacademy.org In this compound, no such stereocenter exists. The oxazole ring is planar, and neither the allyl nor the isopropyl substituent creates a chiral center. Therefore, it does not have enantiomers and cannot be resolved by chiral HPLC. This technique would be inapplicable for the analysis of this specific compound.

Applications of 5 Allyl 2 Isopropyloxazole in Academic Synthetic Chemistry

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral 2-oxazolines are recognized as valuable building blocks and effective ligands in the field of asymmetric catalysis. mdpi.com The utility of 5-Allyl-2-isopropyloxazole in this context stems from its inherent chirality, which can be exploited to induce stereoselectivity in a variety of chemical transformations. In asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral product, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. diva-portal.orgwiley-vch.de

The general strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The oxazoline (B21484) ring in this compound can act as such an auxiliary. The stereocenter at the 5-position, bearing the allyl group, creates a chiral environment that can influence the approach of reagents to a reactive site, leading to the preferential formation of one enantiomer over the other.

Key Research Findings on Chiral Oxazolines in Asymmetric Synthesis:

| Application | Description | Key Feature Utilized |

| Asymmetric Alkylation | The chiral oxazoline directs the alkylation of an adjacent carbanion, leading to the formation of a new stereocenter with high enantioselectivity. | Steric hindrance from the isopropyl group and the defined spatial orientation of the allyl group. |

| Diastereoselective Reactions | The chiral center influences the formation of new stereocenters in reactions such as aldol (B89426) additions and Michael reactions, resulting in high diastereoselectivity. | The fixed conformation of the oxazoline ring and the directing effect of its substituents. |

| Synthesis of Chiral Ligands | The inherent chirality of the oxazoline is transferred to the resulting ligand, which can then be used in asymmetric catalysis. | The stereocenter at the 5-position serves as the primary source of chirality for the ligand. |

The allyl group in this compound also offers a handle for further synthetic modifications, allowing for the construction of more complex chiral molecules. The isopropyl group, on the other hand, provides steric bulk that can enhance the stereodirecting effect of the oxazoline ring.

Design and Development of Ligands for Transition Metal Catalysis

The nitrogen atom of the oxazoline ring in this compound is a good coordinating atom for transition metals. This property has been widely exploited in the design and development of chiral ligands for asymmetric catalysis. researchgate.netmdpi.com These ligands, when complexed with a transition metal such as palladium, iridium, or copper, can catalyze a wide range of enantioselective transformations.

The synthesis of ligands from this compound typically involves the modification of the molecule to introduce another coordinating group, creating a bidentate or tridentate ligand. The allyl group can be functionalized to introduce phosphorus, nitrogen, or sulfur-based coordinating moieties. The general approach often involves the hydroboration-oxidation of the allyl group to an alcohol, which can then be converted to a variety of other functional groups.

Examples of Synthetic Strategies for Ligand Synthesis:

| Starting Material | Reagents | Functional Group Introduced | Ligand Type |

| This compound | 1. 9-BBN, THF; 2. H₂O₂, NaOH | Hydroxyl (-OH) | Precursor for further functionalization |

| 5-(3-Hydroxypropyl)-2-isopropyloxazole | 1. TsCl, Py; 2. KPR₂ | Phosphine (B1218219) (-PR₂) | P,N-ligand |

| 5-(3-Hydroxypropyl)-2-isopropyloxazole | 1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C | Amine (-NH₂) | N,N-ligand |

These synthetic routes allow for the creation of a library of chiral ligands with varying steric and electronic properties, which can be screened for optimal performance in a specific catalytic reaction.

Ligands derived from this compound have shown significant promise in palladium-catalyzed organic transformations, particularly in allylic alkylation and Heck reactions. nih.govnih.govmdpi.comrsc.org In these reactions, the chiral ligand coordinates to the palladium center and creates a chiral environment that controls the stereochemical outcome of the reaction.

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful tool for the formation of carbon-carbon bonds. mdpi.com The use of chiral oxazoline-based ligands can render this reaction highly enantioselective. The mechanism involves the formation of a π-allylpalladium intermediate, and the chiral ligand directs the nucleophilic attack to one of the two allylic termini, leading to the formation of an enantioenriched product. nih.gov

Performance of Oxazoline-Derived Ligands in Palladium-Catalyzed Allylic Alkylation:

| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) |

| P,N-ligand | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Up to 98% |

| N,N-ligand | Cyclohex-2-enyl acetate | Sodium diethyl malonate | Up to 95% |

| PHOX-type ligand | Racemic allylic esters | Various soft nucleophiles | High to excellent |

The success of these ligands is attributed to their ability to create a well-defined chiral pocket around the metal center, which effectively discriminates between the two enantiotopic faces of the nucleophile or the two prochiral termini of the allyl substrate.

Precursor for the Synthesis of Novel Organic Frameworks

The reactivity of the oxazoline ring and the allyl group in this compound makes it a valuable precursor for the synthesis of novel organic frameworks, including annulated and fused heterocyclic ring systems. rsc.orgrsc.orgdoaj.org These frameworks are of interest due to their potential applications in materials science, medicinal chemistry, and catalysis.

The oxazoline ring can undergo ring-opening reactions or participate in cycloaddition reactions to form more complex heterocyclic systems. For example, the reaction of the oxazoline with a suitable dienophile in a Diels-Alder reaction can lead to the formation of a fused six-membered ring. Alternatively, the ring can be opened under acidic or basic conditions to reveal an amino alcohol functionality, which can then be used in subsequent cyclization reactions.

The allyl group can also be used to construct new rings. For instance, ring-closing metathesis (RCM) can be employed to form a new carbocyclic or heterocyclic ring fused to the oxazoline ring or appended to it.

The unique combination of functional groups in this compound has spurred the development of new synthetic methodologies. For example, tandem reactions that involve the simultaneous functionalization of both the allyl group and the oxazoline ring can lead to the rapid construction of molecular complexity.

One area of active research is the development of catalytic asymmetric reactions where the oxazoline moiety acts as both a directing group and a source of chirality. In such reactions, the substrate is tethered to the oxazoline, and a remote C-H bond is functionalized with high stereocontrol. This approach has the potential to streamline the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings Related to 5-Allyl-2-isopropyloxazole

A review of publicly available scientific literature and chemical databases indicates a notable lack of specific academic contributions or detailed research findings for the compound this compound. While the broader class of oxazole (B20620) derivatives is a subject of considerable scientific inquiry due to their wideranging biological activities and applications in medicinal chemistry, this particular substituted oxazole does not appear to be a primary focus of published research. Its synthesis and properties are not extensively documented in the academic literature, suggesting that it may be a novel compound or one that has not been investigated for significant biological or material science applications to date.

Identification of Unexplored Research Avenues in Oxazole Chemistry

The field of oxazole chemistry, despite being well-established, continues to present numerous opportunities for further exploration. The oxazole ring is a key structural motif in many biologically active natural products and synthetic compounds. nih.govmdpi.com As a result, it is considered a privileged scaffold in drug discovery. nih.govmdpi.comnih.gov

Future research could be directed towards several promising areas:

Exploration of Novel Substitution Patterns: While many synthetic methods focus on 2,4-, 2,5-, and 2,4,5-substituted oxazoles, the synthesis and properties of less common substitution patterns remain an area ripe for investigation. ijpsonline.comijpsonline.com The development of regioselective synthetic methods to access these less-explored isomers could lead to the discovery of compounds with unique biological activities.

Green Synthesis Approaches: There is a growing emphasis on the development of environmentally benign synthetic methods. ijpsonline.com Future research will likely focus on the use of greener solvents, catalysts, and energy sources, such as microwave and ultrasound-assisted synthesis, for the preparation of oxazole derivatives. ijpsonline.com The use of ionic liquids as reusable reaction media is another promising avenue. ijpsonline.comijpsonline.com

Catalytic C-H Functionalization: Direct C-H functionalization of the oxazole ring represents a powerful and atom-economical approach to creating diverse derivatives. While some progress has been made, the development of more efficient and selective catalytic systems for this purpose is an active area of research.

Polymer and Materials Science Applications: The incorporation of oxazole moieties into polymers and other materials is a relatively underexplored area. The unique electronic and coordination properties of the oxazole ring could be harnessed to create novel materials with interesting optical, electronic, or catalytic properties.

Prospects for Advanced Methodological Development and Synthetic Innovation

The synthesis of oxazoles has a rich history, with several named reactions forming the foundation of modern synthetic strategies. nih.govmdpi.com However, there is still significant room for innovation and the development of more advanced and efficient synthetic methodologies.

Key areas for future development include:

One-Pot and Tandem Reactions: The development of one-pot and tandem reaction sequences that allow for the rapid assembly of complex oxazole-containing molecules from simple starting materials is a major goal in synthetic chemistry. researchgate.net Such approaches improve efficiency by reducing the number of purification steps and minimizing waste.

Flow Chemistry: The application of flow chemistry to oxazole synthesis offers several advantages, including improved reaction control, enhanced safety, and the potential for automated synthesis and library generation. This technology is particularly well-suited for the optimization of reaction conditions and the scale-up of synthetic processes.

Photoredox Catalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. The development of new photoredox-mediated methods for the construction and functionalization of the oxazole ring could provide access to novel chemical space and enable previously challenging transformations.

Computational and Data-Driven Approaches: The integration of computational chemistry and machine learning into the synthetic planning process has the potential to accelerate the discovery of new reactions and optimize existing ones. These approaches can be used to predict reaction outcomes, identify promising new catalysts, and design more efficient synthetic routes to target oxazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.